molecular formula C13H28O B1208236 7-Tridecanol CAS No. 927-45-7

7-Tridecanol

Cat. No.: B1208236
CAS No.: 927-45-7
M. Wt: 200.36 g/mol
InChI Key: KWUWHKRBPALTGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Tridecanol can be synthesized from 7-Tridecanone through a reduction reaction. The reduction is typically carried out using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of tridecane derivatives. The process involves the catalytic hydrogenation of tridecane in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .

Types of Reactions:

    Oxidation: this compound can be oxidized to form 7-Tridecanone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

    Reduction: As mentioned earlier, 7-Tridecanone can be reduced to this compound using reducing agents.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 7-Tridecanone.

    Reduction: this compound.

    Substitution: 7-Tridecyl chloride.

Mechanism of Action

The exact mechanism of action of 7-Tridecanol is not fully understood. it is believed to interact with cell membranes and enzymes. It may inhibit carboxylate groups or form reversible acetyl derivatives with cell membranes. Additionally, it has been shown to competitively bind to DNA during the polymerase chain reaction (PCR) process, inhibiting the activity of primers .

Comparison with Similar Compounds

    1-Tridecanol: A primary alcohol with the hydroxyl group at the first carbon.

    2-Tridecanol: A secondary alcohol with the hydroxyl group at the second carbon.

    Tridecanone: A ketone derivative of tridecane.

Comparison: 7-Tridecanol is unique due to its position of the hydroxyl group, which imparts different chemical and physical properties compared to its isomers. For instance, 1-Tridecanol and 2-Tridecanol have different boiling points and reactivity profiles .

Biological Activity

7-Tridecanol, a long-chain fatty alcohol with the chemical formula C13H28O, has garnered attention in various fields due to its biological activities. This article explores its antibacterial properties, toxicological effects, and potential applications based on diverse research findings.

This compound is classified as a secondary alcohol within the tridecanol family. Its structure features a long hydrophobic carbon chain, which significantly influences its biological activities, particularly its interaction with cell membranes.

Antibacterial Activity

Research has demonstrated that long-chain fatty alcohols, including this compound, exhibit notable antibacterial properties. A study highlighted that 1-tridecanol showed significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) indicating effective bacteriostatic action without causing membrane damage .

Table 1: Antibacterial Activity of Long-Chain Fatty Alcohols

CompoundMIC (μg/mL)Bactericidal ActivityMembrane Damage
1-Tridecanol80YesNo
1-Dodecanol80YesNo
1-Undecanol40YesYes
Farnesol10YesYes

This table summarizes the antibacterial efficacy of various long-chain fatty alcohols, indicating that while some compounds are effective against bacteria, they may not necessarily damage the cell membrane.

The antibacterial mechanism of this compound is believed to involve the disruption of bacterial cell membranes. Studies have shown that exposure to fatty alcohols can lead to increased permeability of the cell membrane and leakage of intracellular components such as potassium ions . This leakage is indicative of cell death and correlates with the observed antibacterial activity.

Toxicological Profile

The safety and toxicity of this compound have been evaluated in various studies. An acute toxicity study conducted on Sprague-Dawley rats reported an estimated oral LD50 of approximately 4.75 g/kg, indicating moderate toxicity levels . Inhalation studies revealed no mortality but noted slight irritation in respiratory passages .

Table 2: Toxicological Data for this compound

EndpointResult
Oral LD50~4.75 g/kg
Dermal LD50>2.6 g/kg
Eye Irritation (Draize Test)Moderate irritant
Histopathological FindingsMinor liver changes observed

These findings suggest that while this compound has some toxic effects at high doses, it is generally considered safe for use in lower concentrations.

Case Studies and Applications

  • Cosmetic Industry : Due to its emollient properties, this compound is incorporated into cosmetic formulations. Its ability to enhance skin hydration while exhibiting antimicrobial properties makes it a valuable ingredient in personal care products.
  • Food Preservation : The antibacterial properties of this compound can be harnessed for food preservation, potentially extending shelf life by inhibiting microbial growth.
  • Pharmaceuticals : Research indicates potential applications in drug formulation as an excipient due to its favorable safety profile and biological activity.

Properties

IUPAC Name

tridecan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUWHKRBPALTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239112
Record name 7-Tridecanol
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Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

927-45-7
Record name 7-Tridecanol
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Record name 7-Tridecanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 7-tridecanol in atmospheric chemistry?

A1: this compound is a secondary organic aerosol (SOA) precursor. [] SOAs impact climate and air quality, and understanding their formation is crucial. Research using a two-dimensional volatility basis set (2D-VBS) box model demonstrates that this compound, alongside other linear oxygenated molecules like n-tridecanal and 2- and 7-tridecanone, significantly contribute to SOA mass yields. [] This suggests that explicitly considering these compounds in atmospheric models can improve SOA predictions.

Q2: Can this compound be chemically modified to create new compounds?

A2: Yes, this compound can be used as a starting material for synthesizing polyethylene glycol ethers. [] This process involves attaching polyethylene glycol chains to the alcohol group of this compound, potentially altering its properties and enabling new applications.

Q3: Does this compound occur naturally?

A3: Yes, this compound has been identified as a volatile component in the freshwater bryozoan Hyalinella punctata. [] This suggests potential ecological roles for this compound, although further research is needed.

Q4: What are the environmental implications of this compound?

A4: While specific data on this compound's environmental impact and degradation are limited in the provided research, its presence in a freshwater organism [] and its role as an SOA precursor [] warrant further investigation into its potential ecotoxicological effects and persistence in the environment.

Q5: What analytical techniques are used to study this compound?

A5: Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying and quantifying this compound in various matrices, including biological samples and atmospheric aerosols. [, ] These techniques provide information about the compound's presence, abundance, and potential interactions with other molecules.

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